Ethyl (7-hydroxy-1-naphthyl)-carbamate
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Overview
Description
Ethyl (7-hydroxy-1-naphthyl)-carbamate is an organic compound with the molecular formula C13H13NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carbamate group attached to the ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 7-hydroxy-1-naphthylamine:
Industrial Production Methods:
- Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Ethyl (7-hydroxy-1-naphthyl)-carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
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Reduction:
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: Reduction can result in the formation of amines or other reduced derivatives.
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Substitution:
- Substitution reactions can occur at the hydroxyl group or the carbamate group.
Common Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Ethyl (7-hydroxy-1-naphthyl)-carbamate is used as an intermediate in the synthesis of various organic compounds.
- It serves as a building block for the development of new materials and chemical entities.
Biology:
- This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in the development of bioactive molecules and pharmaceuticals.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- It is investigated for its role in drug delivery systems and as a prodrug.
Industry:
- This compound is used in the production of dyes, pigments, and other industrial chemicals.
- It is also utilized in the development of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of ethyl (7-hydroxy-1-naphthyl)-carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamate group play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
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N-(7-hydroxy-1-naphthyl)acetamide:
- Similar structure with an acetamide group instead of a carbamate group.
- Used in similar applications but may exhibit different biological activities.
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7-hydroxy-1-naphthylamine:
- Precursor in the synthesis of ethyl (7-hydroxy-1-naphthyl)-carbamate.
- Used in the synthesis of dyes and pigments.
-
Ethyl (7-methoxy-1-naphthyl)-carbamate:
- Similar structure with a methoxy group instead of a hydroxyl group.
- Exhibits different chemical and biological properties.
Uniqueness:
- This compound is unique due to the presence of both the hydroxyl and carbamate groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
68214-72-2 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl N-(7-hydroxynaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)14-12-5-3-4-9-6-7-10(15)8-11(9)12/h3-8,15H,2H2,1H3,(H,14,16) |
InChI Key |
KJADDPWIRVBKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC2=C1C=C(C=C2)O |
Origin of Product |
United States |
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